molecular formula C21H24N4O3 B11538275 (3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide

(3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide

Cat. No.: B11538275
M. Wt: 380.4 g/mol
InChI Key: JTKTUDXXPWWNFL-BUVRLJJBSA-N
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Description

(3E)-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylphenyl group, a hydrazinylidene moiety, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-ethylphenylamine with an appropriate acylating agent to form the intermediate, which is then reacted with hydrazine derivatives under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazinylidene moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3E)-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the hydrazinylidene moiety.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.

    Diethyl malonate: A related ester used in malonic ester synthesis.

Uniqueness

(3E)-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in different scientific fields.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-[4-(3-methylanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C21H24N4O3/c1-4-16-8-10-17(11-9-16)23-20(27)21(28)25-24-15(3)13-19(26)22-18-7-5-6-14(2)12-18/h5-12H,4,13H2,1-3H3,(H,22,26)(H,23,27)(H,25,28)/b24-15+

InChI Key

JTKTUDXXPWWNFL-BUVRLJJBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC(=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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